3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone ring substituted with a 4-isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one typically involves the reaction of 4-isopropoxyaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazinone ring. The reaction mixture is then heated to a specific temperature to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isopropoxy group or other substituents on the pyrazinone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazinones.
Scientific Research Applications
3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)pyrazin-2(1H)-one
- 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one
- 3-(4-Propoxyphenyl)pyrazin-2(1H)-one
Uniqueness
3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)17-11-5-3-10(4-6-11)12-13(16)15-8-7-14-12/h3-9H,1-2H3,(H,15,16) |
InChI Key |
HYKCSAGSJBQXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC=CNC2=O |
Origin of Product |
United States |
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